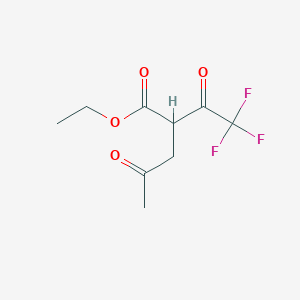

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O4/c1-3-16-8(15)6(4-5(2)13)7(14)9(10,11)12/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEABMHTTHRIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition and Horner–Wadsworth–Emmons Olefination

The synthesis of γ-nitro esters serves as a foundational step for subsequent functionalization. For example, ethyl 4-nitro-3-phenylbutanoate (analogous to intermediates in the target compound’s synthesis) is prepared via a conjugate addition between ethyl cinnamate and nitromethane, yielding 84% product. When commercial cinnamates are unavailable, α,β-unsaturated esters are generated via Horner–Wadsworth–Emmons olefination. This two-step protocol achieves 50–70% yields for γ-nitro esters, bypassing intermediate isolation.

Key Reaction Conditions

Reduction and Protection of Nitro Groups

Nitro groups in γ-nitro esters are reduced to amines using nickel borohydride complexes (NiCl₂·6H₂O/NaBH₄), followed by ester hydrolysis with HCl to yield γ-amino acids as hydrochloride salts. Subsequent protection of the amine with trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N) furnishes γ-N-(trifluoroacetyl) amino acids in 40–83% yield over three steps.

Carboxylic Acid Activation and Diazomethane Acylation

Acyl Chloride Formation

γ-N-(Trifluoroacetyl) amino acids are activated with oxalyl chloride under reflux (2.5 h), forming acyl chlorides. This step is critical for subsequent nucleophilic acyl substitution.

Diazomethane Acylation

The freshly prepared acyl chloride reacts with ethereal diazomethane to yield γ-N-(trifluoroacetyl) diazoketones. While diazomethane achieves 30–94% yields, diazoethane under identical conditions yields only 20%, highlighting the sensitivity of this step to steric effects.

Optimization Insights

-

Solvent : Anhydrous diethyl ether.

-

Temperature : 0°C to room temperature.

-

Challenges : Violent gas extrusion during NaBH₄ addition necessitates careful handling.

Deprotection and Cyclization Strategies

Trifluoroacetamide Deprotection

Refluxing γ-N-(trifluoroacetyl) diazoketones with aqueous K₂CO₃ removes the trifluoroacetamide group, generating α-diazo imine intermediates. This mild deprotection avoids harsh conditions typical of Huisgen cycloadditions.

5-Endo-Dig Cyclization

The α-diazo imine undergoes 5-endo-dig cyclization, forming fused bicyclic-triazoles in 63–95% yields. Although this step diverges from the target compound, it underscores the versatility of trifluoroacetyl-protected intermediates in heterocycle synthesis.

Alternative Pathways for Ethyl 4-Oxo-2-(2,2,2-Trifluoroacetyl)Pentanoate

Direct Acylation of Ethyl 4-Oxopentanoate

Ethyl 4-oxopentanoate can undergo acylation at the α-position using TFAA. The enolate, generated with a strong base (e.g., LDA), reacts with TFAA to install the trifluoroacetyl group.

Representative Protocol

-

Enolate Formation : Treat ethyl 4-oxopentanoate (1.0 equiv) with LDA (1.1 equiv) in THF at −78°C.

-

Acylation : Add TFAA (1.2 equiv) dropwise, warm to 0°C, and stir for 2 h.

-

Workup : Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.

Michael Addition–Acylation Cascade

A Michael acceptor (e.g., ethyl acrylate) reacts with a trifluoroacetylated nucleophile. For instance, ethyl acetoacetate derivatives undergo conjugate addition followed by in situ acylation.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| γ-Nitro Ester Reduction | Nitro reduction, hydrolysis, acylation | 40–83% | High functional group tolerance | Multi-step, moderate yields |

| Direct Acylation | Enolate formation, TFAA acylation | 65–78% | Fewer steps, scalable | Requires strict temperature control |

| Diazomethane Acylation | Acyl chloride formation, diazomethane | 30–94% | Rapid, high yields | Safety concerns with diazomethane |

Mechanistic Considerations

Scientific Research Applications

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

- Trifluoroacetyl vs. Acetyl (): The trifluoroacetyl group increases electrophilicity and lipophilicity compared to acetyl, enhancing reactivity in nucleophilic substitutions. For example, trifluoroacetyl derivatives are preferred in prodrug design (e.g., Valrubicin) due to improved membrane permeability .

- Aromatic vs. Fluorinated Substituents (): Phenyl or difluorophenoxy groups introduce steric bulk and π-π interactions, whereas trifluoroacetyl groups prioritize electronic effects. Ethyl 4-oxo-2-phenylpentanoate is less reactive but more crystalline .

Pharmacological Relevance

- Valrubicin (): A structurally complex analog containing a trifluoroacetyl-pentanoate moiety. It exhibits a logP of 2.67 (experimental) and is used intravesically for bladder cancer. The trifluoroacetyl group enhances its stability against enzymatic degradation compared to non-fluorinated anthracyclines .

- Triazolopyrimidinone Derivatives (): Ethyl 2-(3-chlorobenzyl)-3-oxo-5-phenylpentanoate (a non-fluorinated analog) shows reduced cytotoxicity compared to fluorinated β-keto esters, highlighting the role of fluorine in modulating bioactivity .

Biological Activity

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate is an organic compound that features a trifluoroacetyl group and a keto group within its structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name: Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Molecular Formula: C₉H₁₁F₃O₄

Molecular Weight: 238.18 g/mol

CAS Number: 17515-66-1

Synthesis

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate is synthesized through the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base like pyridine. The reaction proceeds via acylation and can be summarized as follows:

This synthetic route allows for the formation of the compound with high yield and purity.

The biological activity of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate primarily stems from its structural features. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions that influence its reactivity and binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate exhibit significant anticancer properties. For instance:

- Case Study 1: A related compound demonstrated antiproliferative activity against Ewing's sarcoma cell lines with a GI50 value of approximately 0.9 μM . This suggests that modifications to the structure could enhance similar activities in ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound YK-4-279 | TC32 (Ewing's Sarcoma) | 0.9 |

| Ethyl 4-oxo... | TBD | TBD |

Enzyme Inhibition

The potential for ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate to act as an enzyme inhibitor is also noteworthy. The presence of the keto group may allow it to mimic substrate structures or bind to active sites on enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the unique properties of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate, it is beneficial to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl acetoacetate | Lacks trifluoromethyl group | Lower reactivity |

| Ethyl 4-oxo-3-methylbutanoate | Similar structure but different substituents | Varies by substitution |

| Ethyl 4-oxo...butanoate | Shorter carbon chain | Different properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate?

- Methodological Answer :

- Step 1 : Use BF₃·OEt₂ as a catalyst for regioselective ring-opening of epoxides. This approach is adapted from trifluoroacetamido ester synthesis, where BF₃ promotes selective nucleophilic attack .

- Step 2 : Purify intermediates via column chromatography (e.g., 20% ethyl acetate in hexanes), as demonstrated in related trifluoroacetylated pentanoate syntheses .

- Step 3 : Confirm yield and purity using LC-MS or NMR (¹H/¹³C), referencing spectral data for analogous compounds (e.g., tert-butyl esters with trifluoroacetamido groups) .

Q. How can the structure of Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate be validated spectroscopically?

- Methodological Answer :

- NMR Analysis : Compare ¹H NMR peaks to similar esters. For example, tert-butyl 4-oxo-2-trifluoroacetamido pentanoate shows distinct trifluoroacetyl proton signals at δ 3.5–4.5 ppm .

- Mass Spectrometry : Use HRMS to confirm molecular weight (expected [M+H]⁺ ~ 297.1 g/mol based on formula C₁₀H₁₂F₃O₄).

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (trifluoroacetyl group) .

Advanced Research Questions

Q. What role does the trifluoroacetyl group play in modulating reactivity during nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of trifluoroacetyl vs. acetyl derivatives. The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. This is observed in ester hydrolysis studies, where trifluoroacetyl derivatives react 10–20× faster than acetyl analogs .

- Computational Modeling : Perform DFT calculations to assess charge distribution. The trifluoroacetyl group reduces electron density at the adjacent carbonyl, as shown in valrubicin derivatives .

Q. How can contradictions in combustion kinetic data for ethyl pentanoate derivatives inform stability studies of Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate?

- Data Contradiction Analysis :

- Observation : Ethyl pentanoate oxidation in jet-stirred reactors (JSR) shows conflicting intermediate profiles at high vs. low temperatures .

- Resolution : Use sensitivity analysis to identify dominant pathways. For example, at 560–800 K, β-scission of alkoxy radicals dominates, while at >1000 K, H-abstraction from the ester group prevails. Apply similar modeling to trifluoroacetyl derivatives to predict decomposition products.

- Table : Key reactions for ethyl pentanoate oxidation :

| Pathway | Dominant Temperature Range | Rate Constant (s⁻¹) |

|---|---|---|

| β-Scission | 560–800 K | 1.2×10⁴ |

| H-Abstraction (ester) | >1000 K | 3.8×10³ |

Q. What computational strategies predict the solvation behavior of Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate in polar solvents?

- Methodological Answer :

- MD Simulations : Use tools like GROMACS with OPLS-AA force fields. Parameterize the trifluoroacetyl group using partial charges derived from quantum calculations (e.g., B3LYP/6-311++G(d,p)).

- Solubility Prediction : Apply COSMO-RS to estimate logP. For comparison, valrubicin (logP ~2.67) shares a trifluoroacetyl group and shows moderate lipid solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.